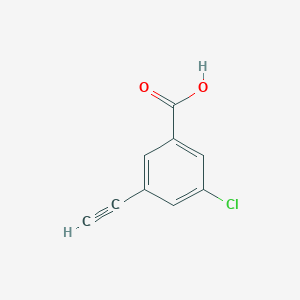

3-Chloro-5-ethynylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-ethynylbenzoic acid is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-ethynylbenzoic acid is1S/C9H5ClO2/c1-2-6-3-7 (9 (11)12)5-8 (10)4-6/h1,3-5H, (H,11,12) . This code provides a specific string of characters representing the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Chloro-5-ethynylbenzoic acid is a powder in physical form . It has a molecular weight of 180.59 .Scientific Research Applications

Electronic and Conductive Properties

3-Chloro-5-ethynylbenzoic acid derivatives have been explored for their electronic properties. In a study, macrocyclic triruthenium alkenyl complexes, synthesized from 3-ethynylbenzoic acid, displayed oxidizable states in consecutive one-electron steps and exhibited valence delocalization. These properties indicate potential applications in molecule-based conductive loops with through-bond charge delocalization, suggesting its use in electronic devices or circuits (Fink et al., 2018).

Optical and Photophysical Applications

The compound has been associated with applications in optical materials. N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, possibly derived from similar chloro-carboxylic acids, demonstrated significant optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013). Additionally, carboxylate complexes were used to study chiroptical properties, demonstrating temperature-responsive chiral on-off switching properties, which could be valuable in the development of smart optical materials (Sakai et al., 2006).

Polymerization and Material Science

In material science, p-ethynylbenzoic acid, structurally related to 3-Chloro-5-ethynylbenzoic acid, was found to polymerize in a solid state to form a poly(phenylacetylene) derivative. This process and the resultant materials have implications for the design and synthesis of new polymers with specific optical, electronic, or mechanical properties (Njus et al., 2005).

Fluorescent Labeling and Biochemical Analysis

Additionally, 3-ethynylbenzoate, similar to 3-Chloro-5-ethynylbenzoic acid, was used as a fluorogenic and chromogenic probe for bacterial strains, allowing for the fluorescent labeling of cells based on specific enzyme activities. This showcases the potential for 3-Chloro-5-ethynylbenzoic acid derivatives in biochemical assays or molecular biology for cell labeling or tracking (Clingenpeel et al., 2005).

Safety And Hazards

The safety information available indicates that 3-Chloro-5-ethynylbenzoic acid has certain hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name |

3-chloro-5-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVSQEOSABSEOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethynylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![N-(2,3-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2627539.png)

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)

![4-(1-(2-methylbutyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2627543.png)

![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)

![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)

![N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627555.png)

![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)